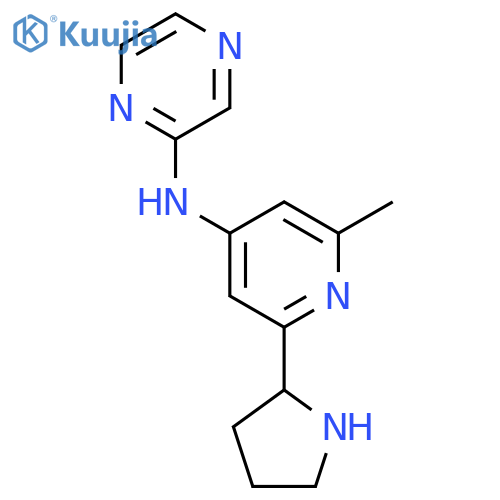Cas no 1361118-52-6 (N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine)

1361118-52-6 structure
商品名:N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
CAS番号:1361118-52-6
MF:C14H17N5
メガワット:255.318281888962
MDL:MFCD21605979
CID:4697130
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine
- N-[2-methyl-6-(pyrrolidin-2-yl)pyridin-4-yl]pyrazin-2-amine
- N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
-
- MDL: MFCD21605979
- インチ: 1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19)
- InChIKey: WYZPLCAFWAWGJX-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C1C=C(C=C(C)N=1)NC1C=NC=CN=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 285
- トポロジー分子極性表面積: 62.7
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 067732-250mg |
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine |
1361118-52-6 | 250mg |
$363.00 | 2023-09-08 |
N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1361118-52-6 (N-(2-Methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
